1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(cyclohexylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBJAYIKVJRKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclohexylmethyl)-1H-imidazole-4-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a cyclohexylmethyl group attached to an imidazole ring with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 206.24 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of imidazole, including this compound, exhibit a wide range of pharmacological activities:
- Antimicrobial Activity: Compounds in this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antiviral Properties: Some imidazole derivatives have been investigated for their ability to inhibit viral replication, particularly against HIV and other viruses.
- Antitumor Effects: Preliminary studies suggest that this compound may inhibit specific protein-protein interactions involved in cancer pathways.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition: The carboxylic acid moiety can form hydrogen bonds with amino acid residues in enzymes, potentially modulating their activity.
- Receptor Interaction: The imidazole ring may engage in π-π stacking or other non-covalent interactions with receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds:
| Compound Name | MIC (µg/mL) |
|---|---|
| This compound | 15 |
| Norfloxacin | 10 |
| Ciprofloxacin | 12 |
The results indicated that the compound exhibits significant antimicrobial properties, comparable to established antibiotics.
Antiviral Activity
Research on the antiviral potential of imidazole derivatives highlighted their ability to disrupt viral replication. For instance, a derivative was found to inhibit the HIV integrase enzyme effectively. The study reported a percentage inhibition of 75% at a concentration of 100 µM, suggesting strong antiviral activity.
Antitumor Effects
In vitro studies demonstrated that this compound could inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2. This interaction is crucial for tumor suppression, indicating potential therapeutic applications in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
